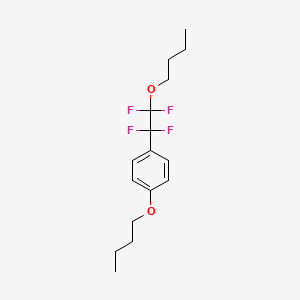
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene is an organic compound characterized by its unique structure, which includes butoxy and tetrafluoroethyl groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene typically involves the reaction of 1,1,2,2-tetrafluoroethylbenzene with butanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the substitution of the hydrogen atoms on the benzene ring with butoxy groups. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Analyse Des Réactions Chimiques
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the tetrafluoroethyl group to a less fluorinated or non-fluorinated alkyl group.
Substitution: The butoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butoxybenzoic acid, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene involves its interaction with molecular targets through its butoxy and tetrafluoroethyl groups. These interactions can affect various pathways, including enzymatic reactions and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene can be compared with similar compounds such as:
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: This compound has a similar butoxy group but differs in the fluorination pattern and the presence of a cyclohexyl group.
1-Bromo-4-tert-butylbenzene: This compound features a tert-butyl group and a bromine atom, making it useful for different types of substitution reactions.
The uniqueness of this compound lies in its combination of butoxy and tetrafluoroethyl groups, which impart distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
1-butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F4O2/c1-3-5-11-21-14-9-7-13(8-10-14)15(17,18)16(19,20)22-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILQFGFVHUMSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(C(OCCCC)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














